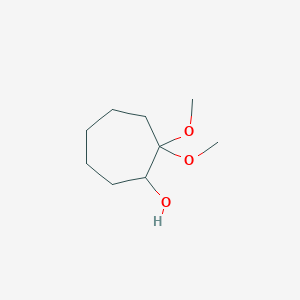
Cycloheptanol, 2,2-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanol, 2,2-dimethoxy- is an organic compound characterized by a seven-membered ring structure with two methoxy groups attached to the second carbon atom. This compound is a derivative of cycloheptanol, which is a cyclic alcohol. The presence of the methoxy groups significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanol, 2,2-dimethoxy- typically involves the reaction of cycloheptanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy derivative. The general reaction can be summarized as follows: [ \text{Cycloheptanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Cycloheptanol, 2,2-dimethoxy-} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of Cycloheptanol, 2,2-dimethoxy- can be optimized by using continuous flow reactors and high-efficiency distillation techniques to separate the product from the reaction mixture. The use of molecular sieves to remove water and drive the reaction to completion is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanol, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone, with the methoxy groups remaining intact.
Reduction: Reduction reactions can convert the compound back to cycloheptanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Cycloheptanone
Reduction: Cycloheptanol
Substitution: Various substituted cycloheptanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloheptanol, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used as an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Cycloheptanol, 2,2-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanol: The parent compound without methoxy groups.
Cyclohexanol: A six-membered ring analog.
Cyclooctanol: An eight-membered ring analog.
Uniqueness
Cycloheptanol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
90054-92-5 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,2-dimethoxycycloheptan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
YQAYPHZDPJKLCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCCC1O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
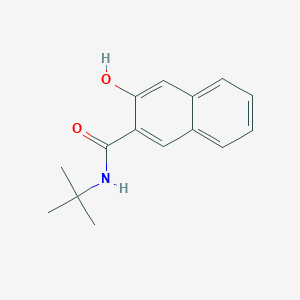
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
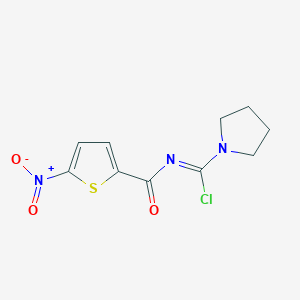
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
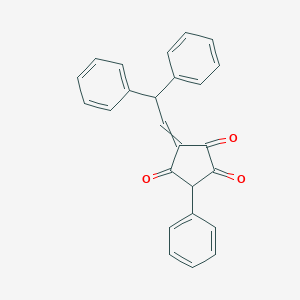
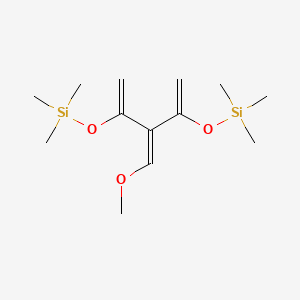

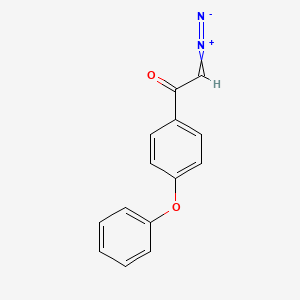

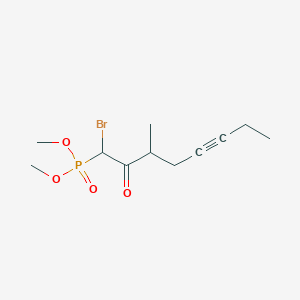
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

